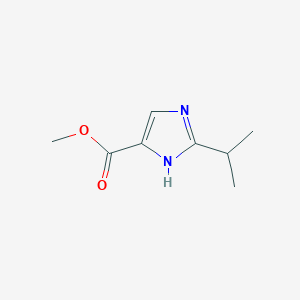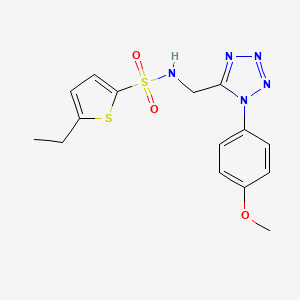![molecular formula C15H18N6O B2540920 4-[4-(2-Methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amin CAS No. 956964-69-5](/img/structure/B2540920.png)
4-[4-(2-Methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
The compound "4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine" is a heterocyclic molecule that contains both triazole and pyrazole rings. These types of compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The methoxybenzyl group attached to the triazole ring and the methyl group on the pyrazole ring are common structural motifs that can influence the biological activity of these molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves a series of reactions to introduce the desired functional groups and to construct the heterocyclic core . Similarly, the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrates the complexity of such synthetic routes, including cyclization and aminomethylation steps . These synthetic strategies are crucial for obtaining compounds with the desired structural features and biological activities.
Molecular Structure Analysis
The molecular structure of compounds containing triazole and pyrazole rings is characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of certain pyrazole derivatives reveals the formation of hydrogen-bonded chains and aggregates, which can affect the compound's stability and solubility . The presence of substituents like the methoxybenzyl group can further influence the molecular conformation and the overall shape of the molecule.
Chemical Reactions Analysis
Compounds with triazole and pyrazole rings can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are often used to introduce additional functional groups or to modify existing ones, thereby altering the compound's chemical properties and biological activity. For instance, the reaction of pyrazole derivatives with aromatic aldehydes can lead to the formation of arylidene hydrazides . The choice of reaction conditions and reagents can be tailored to achieve specific transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the methoxybenzyl group can affect these properties by altering intermolecular interactions. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . These analytical techniques provide detailed information about the compound's structure and purity, which is essential for understanding its behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher erforschen diese Verbindung als potenzielles Gerüst für die Entwicklung neuer Medikamente. Ihre strukturellen Merkmale können zu Wechselwirkungen mit biologischen Zielstrukturen beitragen, was sie für die medikamentenchemische Forschung wertvoll macht .
- Anwendung: 1-(7-Chlorchinolin-4-yl)-N-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-carboxamid (QTC-4-MeOBnE) ist ein MTDL, das auf β-Secretase (BACE), Glycogensynthasekinase 3β (GSK3β) und Acetylcholinesterase abzielt .
- Anwendung: Forscher untersuchen die Synthesemethoden zur Herstellung von N-heterocyclischen Aminen, einschließlich der reduktiven Aminierung. Die einfache Synthese der Verbindung und die milden Reaktionsbedingungen machen sie für die organische Synthese attraktiv .
- Anwendung: Die einstufige Zwei-Schritt-Synthese dieser Verbindung beinhaltet lösungsmittelfreie Kondensations- und Reduktionsreaktionen. Ihre einfache Handhabung und hohe Ausbeute machen sie in der nachhaltigen Synthese relevant .
Medizinische Chemie und Wirkstoffforschung
Schutzgruppe in der Nukleinsäurechemie
Multi-Target-gerichtete Liganden (MTDLs)
Organische Synthese und Heterocyclenreaktionen
Lösungsmittelfreie Kondensations- und Reduktionsreaktionen
Chemische Zwischenprodukte und Bausteine
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-18-19-15(12-8-17-20(2)14(12)16)21(10)9-11-6-4-5-7-13(11)22-3/h4-8H,9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVDGGZAPOUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2OC)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325189 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956964-69-5 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)



![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)